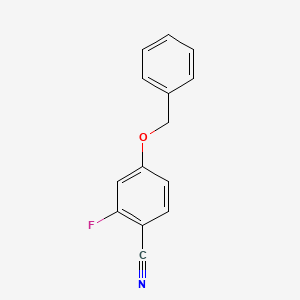

4-(Benzyloxy)-2-fluorobenzonitrile

Descripción general

Descripción

4-(Benzyloxy)-2-fluorobenzonitrile is a chemical compound that is part of the benzonitrile family, characterized by the presence of a nitrile group attached to a benzene ring. The specific structure of this compound includes a benzyloxy substituent and a fluorine atom, which can influence its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of related fluorobenzonitrile derivatives often involves nucleophilic substitution reactions or condensation processes. For instance, the synthesis of dixanthones and poly(dixanthone)s from 2-aryloxybenzonitriles involves cyclization in trifluoromethanesulfonic acid, as demonstrated in the synthesis of compounds derived from 2-fluorobenzonitriles . Additionally, the synthesis of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, a compound with a similar fluorobenzonitrile moiety, was achieved through spectral identification and confirmed by X-ray crystallographic studies .

Molecular Structure Analysis

The molecular structure of fluorobenzonitrile derivatives can be elucidated using various spectroscopic techniques, such as IR, NMR, and mass spectrometry. For example, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by X-ray crystallography, which revealed an intramolecular hydrogen bond within the molecule . The influence of the fluorine atom on the molecular configuration can be significant, as seen in the study of 2-fluoro-5-nitrobenzonitrile, where the presence of the fluorine atom affects the proton magnetic resonance spectra .

Chemical Reactions Analysis

Fluorobenzonitrile derivatives can participate in various chemical reactions, including metal-mediated coupling and cyclization. For instance, an eight-membered thorium(IV) tetraazamacrocycle was produced by the coupling of four equivalents of 4-fluorobenzonitrile, suggesting the involvement of an imido intermediate . The reactivity of the C=N bond in xanthone-iminium triflates derived from 2-aryloxybenzonitriles was also studied, showing resistance to hydrolysis under certain conditions .

Physical and Chemical Properties Analysis

The introduction of a fluoro substituent in benzonitrile derivatives can significantly affect their physical and chemical properties. For example, the presence of a fluoro group in 4-(1-azetidinyl)benzonitrile leads to smaller fluorescence quantum yields and shorter decay times, indicating an enhancement of radiationless deactivation of the excited state . The transition temperatures of liquid-crystal ester derivatives of fluorobenzonitriles also exhibit substantial differences compared to their unsubstituted counterparts .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Amino-Benzisoxazoles and Benzoxazines : A study by Ang et al. (2013) discusses a microwave-assisted fluorous synthetic route to 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines using 2-fluorobenzonitrile. This process includes the formation of an aryloxime intermediate, which then undergoes cyclization to yield the desired product. The technique is notable for its convenience and efficiency in expanding the compound library (Ang et al., 2013).

Development of Polyamides : Hsiao et al. (2000) conducted research on the synthesis of ortho-linked polyamides using a compound derived from 4-tert-butylcatechol and p-fluorobenzonitrile. These polyamides exhibited remarkable solubility, thermal stability, and potential for practical applications in various industries (Hsiao et al., 2000).

Radical Anions for Arylation : Peshkov et al. (2019) presented a study on the phenylation of fluorobenzonitriles, including 4-fluorobenzonitrile. The research demonstrated the potential of benzonitrile radical anions as reagents for arylating fluorinated benzonitriles, opening new avenues for developing fluorinated cyanobisarenes (Peshkov et al., 2019).

Radiofluorinated Compound Synthesis : Zlatopolskiy et al. (2012) explored the synthesis of radiofluorinated compounds using 4-fluorobenzonitrile oxide. This method is particularly significant for preparing radiopharmaceuticals and labeling biopolymers, showcasing the versatility of fluorobenzonitriles in medical imaging applications (Zlatopolskiy et al., 2012).

Physical and Structural Analysis

Microwave Spectroscopy of Fluorobenzonitriles : Kamaee et al. (2015) conducted a study using Fourier transform microwave spectroscopy to investigate the structural trends in fluorinated benzonitriles. This research provided insights into the geometry changes and electronic structure alterations due to fluorination (Kamaee et al., 2015).

Energetic and Structural Study : Silva et al. (2012) reported on the energetic and structural study of 2-, 3-, and 4-fluorobenzonitrile, providing valuable data on the thermodynamic properties and electronic effects of these compounds (Silva et al., 2012).

Medicinal Chemistry Applications

- Myocardial Perfusion Imaging with PET : Mou et al. (2012) synthesized 18F-labeled pyridaben analogs for myocardial perfusion imaging, demonstrating the application of fluorobenzonitriles in developing cardiac imaging agents (Mou et al., 2012).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known to be used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

In the context of the Suzuki–Miyaura cross-coupling reaction, 4-(Benzyloxy)-2-fluorobenzonitrile may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Its role in the suzuki–miyaura cross-coupling reaction suggests it may influence pathways involving carbon–carbon bond formation .

Result of Action

Its use in the suzuki–miyaura cross-coupling reaction suggests it plays a role in the formation of carbon–carbon bonds , which are fundamental to many biological processes.

Action Environment

The action, efficacy, and stability of 4-(Benzyloxy)-2-fluorobenzonitrile likely depend on various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be influenced by reaction conditions, including temperature, pH, and the presence of a metal catalyst

Propiedades

IUPAC Name |

2-fluoro-4-phenylmethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDBNJUWRRLOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462674 | |

| Record name | 4-(Benzyloxy)-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-2-fluorobenzonitrile | |

CAS RN |

185836-35-5 | |

| Record name | 4-(Benzyloxy)-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 4-(Benzyloxy)-2-fluorobenzonitrile as revealed by its crystal structure?

A1: The crystal structure analysis of 4-(Benzyloxy)-2-fluorobenzonitrile reveals that the molecule consists of two planar rings: a fluorobenzonitrile ring and a benzyloxy ring. [] These rings are not coplanar, exhibiting a dihedral angle of 68.87° between them. [] The crystal packing is stabilized by C–H⋯π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of an aromatic ring in a neighboring molecule. [] Additionally, π–π interactions, involving the overlap of π-electron clouds between adjacent aromatic rings, contribute to the crystal's stability. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-6,7-dihydro-1H,5H-Pyrazolo[1,2-a]pyrazol-1-one](/img/structure/B1280346.png)